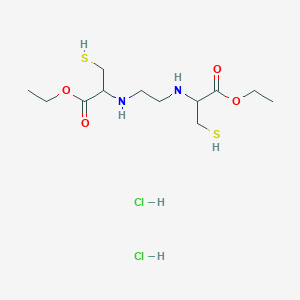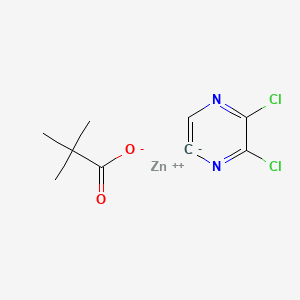
zinc;5,6-dichloro-2H-pyrazin-2-ide;2,2-dimethylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound zinc;5,6-dichloro-2H-pyrazin-2-ide;2,2-dimethylpropanoate is a coordination complex that features zinc as the central metal ion coordinated to a pyrazine derivative and a dimethylpropanoate ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zinc;5,6-dichloro-2H-pyrazin-2-ide;2,2-dimethylpropanoate typically involves the reaction of zinc salts with 5,6-dichloro-2H-pyrazine and 2,2-dimethylpropanoic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the coordination complex.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the chlorinated positions of the pyrazine ring.
Substitution: The chlorine atoms on the pyrazine ring can be substituted with other nucleophiles, leading to a variety of substituted pyrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated pyrazine derivatives, while substitution reactions can produce a wide range of functionalized pyrazines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, zinc;5,6-dichloro-2H-pyrazin-2-ide;2,2-dimethylpropanoate is used as a precursor for the synthesis of more complex coordination compounds and metal-organic frameworks (MOFs). These materials have applications in gas storage, separation, and catalysis .
Biology
The compound’s potential biological applications include its use as a model compound for studying zinc coordination in biological systems. It can also serve as a starting material for the synthesis of bioactive molecules.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties, particularly in the development of new drugs that target specific enzymes or receptors.
Industry
Industrially, the compound can be used in the production of advanced materials, including catalysts and sensors. Its unique coordination chemistry makes it suitable for various applications in materials science .
Mecanismo De Acción
The mechanism by which zinc;5,6-dichloro-2H-pyrazin-2-ide;2,2-dimethylpropanoate exerts its effects involves the coordination of zinc to the pyrazine and dimethylpropanoate ligands. This coordination can influence the electronic properties of the compound, making it reactive towards various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloropyrazine: A simpler pyrazine derivative with similar reactivity but lacking the zinc coordination.
Zinc pyrazine complexes: Other zinc complexes with different pyrazine derivatives, which may have varying properties and applications.
Uniqueness
What sets zinc;5,6-dichloro-2H-pyrazin-2-ide;2,2-dimethylpropanoate apart is its specific combination of ligands, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring precise control over reactivity and coordination environment .
Propiedades
Fórmula molecular |
C9H10Cl2N2O2Zn |
|---|---|
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
zinc;5,6-dichloro-2H-pyrazin-2-ide;2,2-dimethylpropanoate |
InChI |
InChI=1S/C5H10O2.C4HCl2N2.Zn/c1-5(2,3)4(6)7;5-3-4(6)8-2-1-7-3;/h1-3H3,(H,6,7);1H;/q;-1;+2/p-1 |
Clave InChI |
XFCNHBXCYWYNSB-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)C(=O)[O-].C1=[C-]N=C(C(=N1)Cl)Cl.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[(8S,9S,12R,13S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B14793378.png)
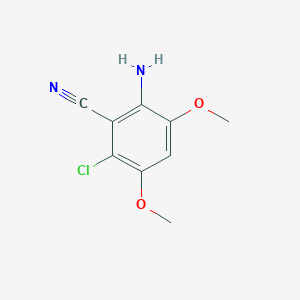

![(10R,13S)-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14793394.png)
![1-Tert-butyl 4-methyl 2-[amino(phenyl)methyl]butanedioate](/img/structure/B14793398.png)
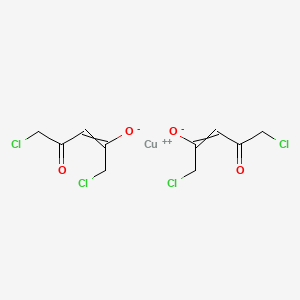
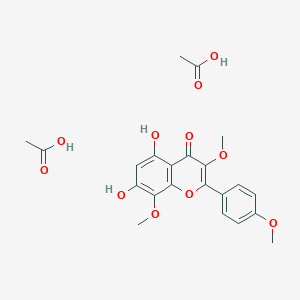
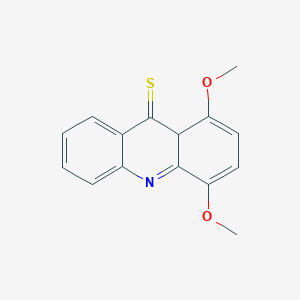


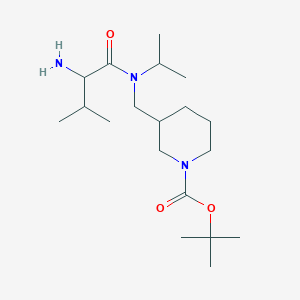
![Benzyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B14793459.png)
![2-[ethyl(2-hydroxyethyl)amino]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B14793468.png)
